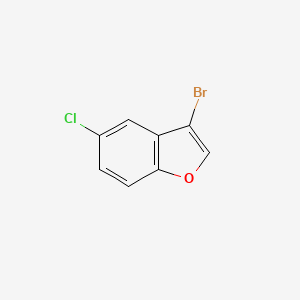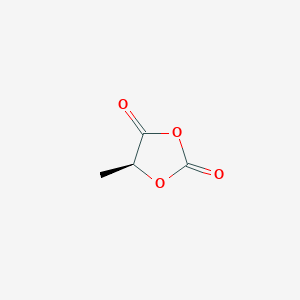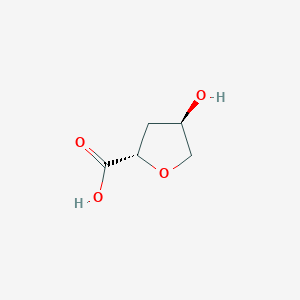
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid: is a heterocyclic compound with the molecular formula C5H8O4 It is a derivative of tetrahydrofuran, featuring a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Reduction: One common method involves the catalytic reduction of biomass-derived furancarboxylic acids.
Industrial Production Methods: Industrial production methods typically involve large-scale catalytic hydrogenation processes, utilizing optimized conditions to maximize yield and purity. The use of high-pressure hydrogen and efficient catalysts like palladium or platinum is common in these processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Hydroxytetrahydrofuran-2-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and platinum (Pt) are commonly used catalysts for hydrogenation reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted tetrahydrofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: trans-4-Hydroxytetrahydrofuran-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and antifungal activities .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of trans-4-Hydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Tetrahydrofuran-2-carboxylic acid: Lacks the hydroxyl group at the 4-position.
4-Hydroxytetrahydrofuran: Lacks the carboxylic acid group at the 2-position.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but lacks the hydroxyl group.
Uniqueness: trans-4-Hydroxytetrahydrofuran-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
KTEPYJGLVNSCFD-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H](CO[C@@H]1C(=O)O)O |
Canonical SMILES |
C1C(COC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


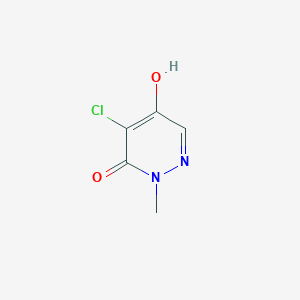
![(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B11770786.png)

![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
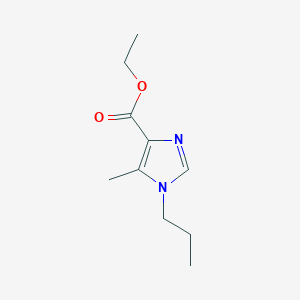
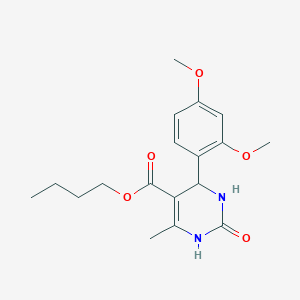

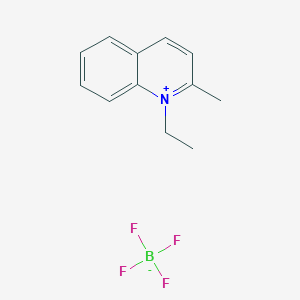
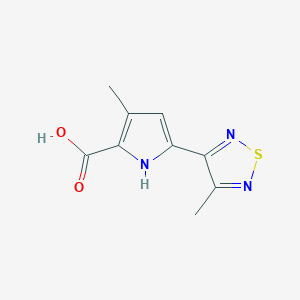

![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
